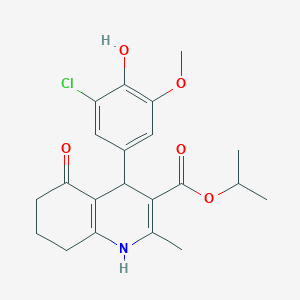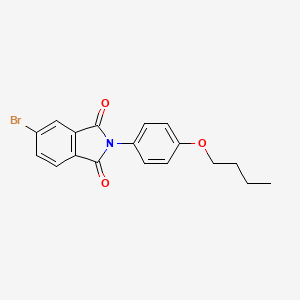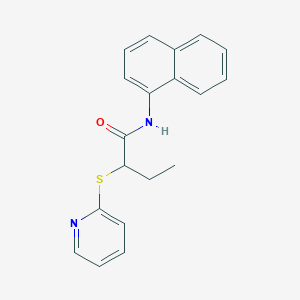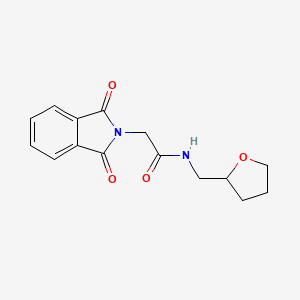![molecular formula C21H27N3O2 B5235814 N-(2,3-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5235814.png)
N-(2,3-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, commonly known as DMPPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPPA belongs to the class of piperazine derivatives and is known to have a wide range of biochemical and physiological effects. In
作用機序
DMPPA exerts its therapeutic effects by binding to the serotonin 5-HT1A receptor and the dopamine D2 receptor. This binding leads to the activation of various intracellular signaling pathways that regulate neurotransmitter release, synaptic plasticity, and neuronal survival.
Biochemical and Physiological Effects
DMPPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can improve mood and cognitive function. DMPPA has also been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation-induced damage.
実験室実験の利点と制限
One of the main advantages of using DMPPA in lab experiments is its high potency and selectivity for the serotonin 5-HT1A receptor and the dopamine D2 receptor. This allows for precise modulation of these receptors and their downstream signaling pathways. However, one of the limitations of using DMPPA is its relatively short half-life, which can limit its effectiveness in long-term experiments.
将来の方向性
There are several future directions for the research on DMPPA. One of the areas of interest is in the development of novel DMPPA derivatives with improved pharmacological properties. Another area of interest is in the exploration of the potential therapeutic applications of DMPPA in other neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Additionally, the development of DMPPA-based imaging agents for the early detection and diagnosis of Alzheimer's disease is also an area of active research.
Conclusion
In conclusion, DMPPA is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPPA has a wide range of biochemical and physiological effects and has been extensively studied for its neuroprotective effects in Alzheimer's disease. The synthesis method of DMPPA involves a multi-step process, and its mechanism of action involves the activation of various intracellular signaling pathways. DMPPA has several advantages and limitations for lab experiments, and there are several future directions for research on DMPPA.
合成法
DMPPA can be synthesized through a multi-step process involving the reaction of 2,3-dimethylbenzoyl chloride with 2-methoxyphenylpiperazine in the presence of a base. This reaction yields the intermediate product, which is then treated with acetic anhydride to obtain DMPPA. The purity of DMPPA can be improved through recrystallization and column chromatography.
科学的研究の応用
DMPPA has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of DMPPA is in the treatment of neurodegenerative disorders such as Alzheimer's disease. DMPPA has been shown to have a neuroprotective effect by inhibiting the deposition of amyloid-beta peptides in the brain, which is a hallmark of Alzheimer's disease.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-7-6-8-18(17(16)2)22-21(25)15-23-11-13-24(14-12-23)19-9-4-5-10-20(19)26-3/h4-10H,11-15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATAWKBHRQEOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5235745.png)
![diethyl 2-[2,2-dimethyl-1-(2-naphthoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5235756.png)

![(2-methoxyethyl){[3'-(1H-pyrazol-3-yl)-4-biphenylyl]methyl}amine trifluoroacetate](/img/structure/B5235770.png)

amino]methyl}phosphonate](/img/structure/B5235779.png)

![2-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5235804.png)
![6-{[(4-iodophenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5235820.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B5235823.png)


![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5235851.png)